![molecular formula C9H19Cl2N3 B6142040 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride CAS No. 1311317-63-1](/img/structure/B6142040.png)
2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride
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Overview
Description
The compound “2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals . They exhibit various biological activities, high selectivities, and low toxicities, and have received attention for the development of new pesticides in recent years .
Synthesis Analysis
The synthesis of pyrazole-containing compounds often involves intermediate derivatization methods (IDMs) . These compounds are confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Molecular Structure Analysis
The molecular structure of pyrazole-containing compounds can be determined by various techniques such as X-ray diffraction . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .Chemical Reactions Analysis
The chemical reactions of pyrazole-containing compounds can be influenced by the substituents on the phenyl ring . The results were like that of substituted benzyl group on pyrazole .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole-containing compounds can be determined by techniques such as 1 H NMR and 13 C NMR . These techniques provide information about the chemical shifts of the hydrogen and carbon atoms in the molecule, respectively .Scientific Research Applications
Antibacterial and Antimycobacterial Activity
Imidazole derivatives, including those containing pyrazole moieties, have demonstrated potent antibacterial and antimycobacterial effects. Researchers have synthesized compounds with similar structural features to our target molecule and evaluated their activity against bacterial strains, including Mycobacterium tuberculosis. Notably, some derivatives exhibited promising anti-tubercular potential .
Antitumor Properties
The pyrazole ring system has been associated with antitumor activity. Novel derivatives of 2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride were screened for their cytotoxic effects on human breast cancer cells (MCF-7). These compounds showed concentration-dependent inhibition, suggesting their potential as antitumor agents .
Antileishmanial Activity
Hydrazine-coupled pyrazoles, including our compound of interest, have been investigated for their antileishmanial effects. In vitro studies revealed promising activity against Leishmania parasites, which cause leishmaniasis. Molecular docking studies further supported the efficacy of these compounds .
Antiviral Applications
Imidazole-based derivatives often exhibit antiviral properties. While specific studies on our compound are scarce, related molecules have been explored as potential antiviral agents. For instance, the presence of the pyrazole ring in certain commercially available drugs highlights its relevance in antiviral therapy .
Anti-Ulcerogenic Potential
The pyrazole-containing drug omeprazole (used for acid-related disorders) underscores the importance of this ring system in anti-ulcer therapy. While our compound may not be directly studied for ulcerogenic effects, its structural similarity suggests potential in this area.
Mechanism of Action
Target of Action
The compound “2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride” is a pyrazole derivative . Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities Similar compounds have been shown to target nicotinamide phosphoribosyltransferase (nampt), which catalyzes the rate-limiting step of the nad+ salvage pathway .
Mode of Action
It’s known that pyrazole derivatives interact with their targets, causing changes that lead to their pharmacological effects . For instance, a molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Biochemical Pathways
Given that similar compounds target nampt, it can be inferred that this compound may affect the nad+ salvage pathway .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities .
Safety and Hazards
properties
IUPAC Name |
2,2-dimethyl-1-(1-methylpyrazol-4-yl)propan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3.2ClH/c1-9(2,3)8(10)7-5-11-12(4)6-7;;/h5-6,8H,10H2,1-4H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSALGZQUQVVIFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CN(N=C1)C)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-dimethyl-1-(1-methyl-1H-pyrazol-4-yl)propan-1-amine dihydrochloride |
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